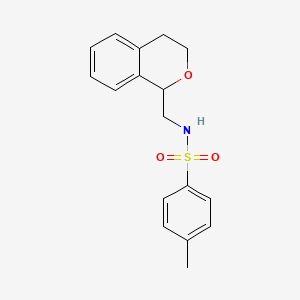
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide, also known as DIAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIAS is a sulfonamide derivative that possesses a unique chemical structure, which makes it an attractive candidate for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate ions and protons. By inhibiting the activity of carbonic anhydrase, this compound can disrupt various physiological processes that rely on this enzyme, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neuronal excitability. Inhibition of carbonic anhydrase activity can lead to the reduction of bicarbonate ion and proton concentrations, which can affect pH regulation and fluid secretion. Reduction of intraocular pressure can help to prevent damage to the optic nerve and improve vision. Modulation of neuronal excitability can have implications for the treatment of neurological disorders such as epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its unique chemical structure, which makes it an attractive candidate for drug discovery and development. It also has a relatively low molecular weight, which can facilitate its transport across cell membranes. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, and the exploration of its interactions with other proteins and enzymes. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has significant potential for use in various scientific fields and warrants further investigation.
Métodos De Síntesis
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dihydroisocoumarin in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In pharmacology, this compound has been evaluated for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. In biochemistry, this compound has been studied for its interactions with various proteins and enzymes, which can provide insights into its mechanism of action.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-6-8-15(9-7-13)22(19,20)18-12-17-16-5-3-2-4-14(16)10-11-21-17/h2-9,17-18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEJCCAALGFDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
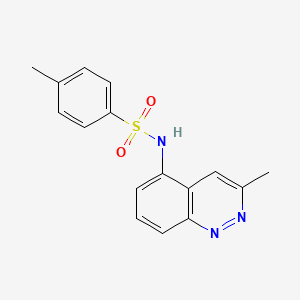

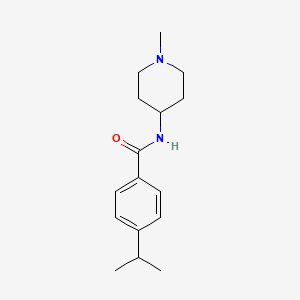
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)

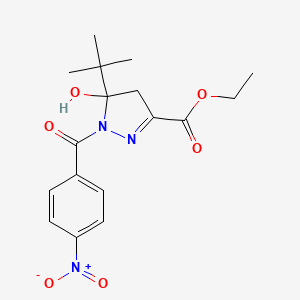
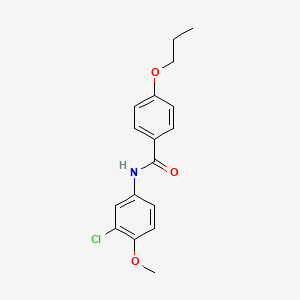
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)